molecular formula C12H8ClFO B6340861 2-Chloro-5-(4-fluorophenyl)phenol CAS No. 1214360-53-8

2-Chloro-5-(4-fluorophenyl)phenol

Cat. No.: B6340861
CAS No.: 1214360-53-8
M. Wt: 222.64 g/mol
InChI Key: TZGZGBPFJVRLEQ-UHFFFAOYSA-N
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Description

2-Chloro-5-(4-fluorophenyl)phenol is an organic compound with the molecular formula C12H8ClFO It is a derivative of phenol, characterized by the presence of a chlorine atom at the 2-position and a fluorophenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(4-fluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient.

Another method involves nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring. This method requires the presence of electron-withdrawing groups on the aromatic ring to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The Suzuki-Miyaura coupling reaction is particularly favored in industrial settings due to its scalability and high yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(4-fluorophenyl)phenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydroquinones.

    Substitution: Nucleophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Strong nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Chloro-5-(4-fluorophenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(4-fluorophenyl)phenol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its action are often related to its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluorophenol: Similar in structure but lacks the additional phenyl group.

    4-Chloro-3-(4-fluorophenyl)phenol: Another derivative with a different substitution pattern.

Uniqueness

2-Chloro-5-(4-fluorophenyl)phenol is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various applications that require specific chemical properties.

Properties

IUPAC Name

2-chloro-5-(4-fluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClFO/c13-11-6-3-9(7-12(11)15)8-1-4-10(14)5-2-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGZGBPFJVRLEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673446
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214360-53-8
Record name 4-Chloro-4'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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